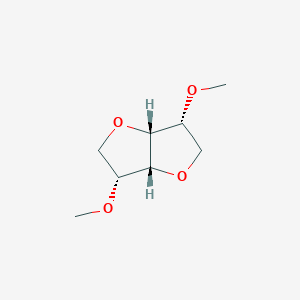

O,O-Dimethylisomannide

Description

O,O-Dimethylisomannide is a dimethyl ether derivative of isomannide, a bicyclic sugar alcohol derived from the reduction of mannitol. Dialdehydes and dimethyl-substituted compounds are widely utilized in agrochemicals, pharmaceuticals, and industrial chemistry due to their reactive functional groups .

Properties

IUPAC Name |

(3R,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Methylation with Methyl Halides

The conventional approach involves reacting isomannide with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. This method yields this compound with approximately 70–75% efficiency but faces challenges due to the toxicity of methyl iodide and solvent waste.

Table 1: Traditional Methylation Conditions and Outcomes

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMSO | 90 | 24 | 72 |

| CH₃I | NaH | THF | 80 | 18 | 68 |

Green Chemistry Approaches Using Dimethyl Carbonate (DMC)

Recent advancements prioritize DMC as a non-toxic, biodegradable methylating agent. In a one-pot synthesis, isomannide reacts with DMC under catalytic conditions using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a superbase. The process involves two stages:

-

Carboxymethylation : DMC acts as a carboxymethylating agent at 90°C for 48 hours.

-

Cyclization and Methylation : Temperature is increased to 200°C for 24 hours, enabling cyclization and complete methylation.

This method achieves yields up to 69% while eliminating hazardous byproducts.

Table 2: DMC-Based Methylation Optimization

| Catalyst | DMC Equiv. | Temperature Profile (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBD | 50 | 90 → 200 | 72 | 69 |

| DBU | 50 | 90 → 200 | 72 | 54 |

| K₂CO₃ | 50 | 90 → 200 | 72 | 22 |

Catalytic Systems and Reaction Kinetics

Role of Nitrogen Superbases

TBD outperforms traditional bases due to its strong basicity (pKa = 26) and bifunctional activation of DMC. It facilitates deprotonation of isomannide’s hydroxyl groups and stabilizes transition states during methylation. Kinetic studies reveal a second-order dependence on isomannide concentration, with activation energies of 45–60 kJ/mol depending on the catalyst.

Solvent Effects

DMC serves dual roles as both solvent and methylating agent, enhancing atom economy. Polar aprotic solvents like DMSO improve reaction rates but complicate purification, whereas DMC-based systems simplify downstream processing.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times. A representative setup involves:

Purification Techniques

Crude product is purified via fractional distillation under vacuum (10 mbar, 150°C) or recrystallization from ethanol/water mixtures. Chromatography is reserved for pharmaceutical-grade material requiring >99.9% purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | CH₃I Method | DMC Method |

|---|---|---|

| Toxicity | High | Low |

| Yield | 70–75% | 60–69% |

| Byproducts | HI, Solvent Waste | CO₂, Methanol |

| Scalability | Moderate | High |

| Cost (USD/kg) | 120–150 | 90–110 |

Chemical Reactions Analysis

Types of Reactions: O,O-Dimethylisomannide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

O,O-Dimethylisomannide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of O,O-Dimethylisomannide involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the methoxy groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O,O-Dimethylisomannide with other O,O-dimethyl organophosphates, thioates, and carbohydrate derivatives, emphasizing structural, functional, and applicative distinctions.

Organophosphate Pesticides

Several O,O-dimethyl organophosphates are listed in the evidence, primarily as pesticides:

Structural Insights :

- This compound lacks phosphorus and sulfur atoms, distinguishing it from organophosphate pesticides.

Carbohydrate Derivatives

Key contrasts include:

- Reactivity : this compound’s rigid bicyclic structure may enhance thermal stability compared to linear sugar ethers.

- Applications: Unlike pesticidal organophosphates, carbohydrate dimethyl ethers are prioritized for eco-friendly material science .

Amine and Acetamide Derivatives

lists N,N-Dimethylacetamide and dimethylamine, which are unrelated structurally but highlight the versatility of dimethyl-substituted compounds:

Data Tables: Comparative Properties

Table 1. Functional Group Comparison

| Compound | Core Structure | Key Functional Groups | Primary Use |

|---|---|---|---|

| This compound | Bicyclic sugar ether | O-methyl ethers | Polymer precursors (hypothetical) |

| Dimethoate | Organophosphate | P=O, S-methyl | Pesticide |

| N,N-Dimethylacetamide | Acetamide | N,N-dimethyl, carbonyl | Industrial solvent |

Table 2. Environmental and Toxicity Profiles (Hypothetical for this compound)

| Compound | Biodegradability | Toxicity (LD₅₀) | Environmental Persistence |

|---|---|---|---|

| This compound | High (predicted) | Low | Low |

| Dimethoate | Moderate | 250 mg/kg (rat) | Moderate |

| Azinphos-methyl | Low | 11 mg/kg (rat) | High |

Biological Activity

O,O-Dimethylisomannide (DMI) is a compound that has garnered attention for its potential biological applications, particularly in oral care formulations. This article explores the biological activity of DMI, focusing on its antibacterial properties, efficacy in dental applications, and its role as a delivery enhancer in personal care products.

DMI is a derivative of isomannide, a sugar alcohol that belongs to the class of dianhydrohexitols. The chemical structure of DMI allows it to interact with biological systems effectively, making it a candidate for various applications, especially in oral hygiene.

Antibacterial Activity

In vitro Studies

Research conducted in the 1980s demonstrated that DMI exhibits antibacterial properties, particularly against Streptococcus mutans, a primary bacterium involved in dental plaque formation. In vitro experiments indicated that DMI could inhibit the growth of this bacterium, albeit at high concentrations where its antibacterial activity is considered weak compared to more potent agents like triclosan and chlorhexidine gluconate .

Efficacy in Oral Care

Despite its antibacterial properties, DMI's effectiveness in practical applications has been limited. Studies showed that while DMI could dissolve dental tartar over extended periods (24 hours) in controlled conditions, it failed to demonstrate significant efficacy in vivo for tartar removal from teeth and gums . This limitation has led to its decline in use within the oral hygiene sector.

Delivery Enhancement

DMI has been recognized for its role as a delivery enhancer in various personal care formulations. It facilitates the penetration of active ingredients into the skin, which has made it valuable in products such as:

- Sunless tanners

- Facial treatments

- Anti-acne formulations

- Makeup removers

However, its application as a delivery enhancer in oral care products remains minimal .

Case Studies and Research Findings

Several case studies have explored the applications of DMI in oral health. One notable study focused on its incorporation into dentifrices aimed at reducing plaque formation. Although initial findings suggested potential benefits, subsequent evaluations highlighted that DMI was not as effective as other established antibacterial agents .

Summary of Key Findings

| Study Aspect | Findings |

|---|---|

| Antibacterial Activity | Weak against S. mutans, ineffective at lower concentrations |

| Tartar Dissolution | Effective in vitro but not in vivo for dental applications |

| Delivery Enhancement | Useful in skin products; limited use in oral care |

| Market Viability | Considered cost-prohibitive and largely abandoned for oral hygiene use |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O,O-Dimethylisomannide to ensure reproducibility across laboratories?

- Methodological Answer : To optimize synthesis, systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity) while monitoring yield and purity via HPLC or NMR. Document procedural deviations (e.g., mixing speed, inert gas flow rates) to identify critical variables. Use fractional factorial experimental designs to isolate influential factors . Include detailed characterization data (e.g., H/C NMR, FTIR, melting point) in the main manuscript for key batches, with raw spectral data in supplementary materials to enable replication .

Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound in aqueous solutions?

- Methodological Answer : Combine orthogonal methods:

- Chromatography : Reverse-phase HPLC with UV detection (200–400 nm) to quantify degradation products.

- Spectroscopy : H NMR to monitor ester hydrolysis (e.g., disappearance of methyl ester peaks).

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic changes.

Validate methods using spiked samples with known impurities and report limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines:

- Expose samples to pH 2–10 (buffered solutions) at 40°C/75% RH for 3–6 months.

- Analyze degradation kinetics via Arrhenius plots to predict shelf life.

Include negative controls (e.g., inert solvents) and triplicate measurements to distinguish compound-specific degradation from matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing solubility data using the following steps:

- Standardization : Re-measure solubility under identical conditions (e.g., USP/Ph.Eur. buffers, 25°C).

- Statistical Comparison : Apply ANOVA or t-tests to assess inter-study variability; use Cohen’s d to quantify effect sizes.

- Source Investigation : Evaluate methodological differences (e.g., shake-flask vs. potentiometric titration) and report biases (e.g., incomplete equilibration times) .

Q. What computational modeling approaches are suitable for predicting the reactivity of O,O-Dimethylisomanide in complex biological systems?

- Methodological Answer :

- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to calculate reaction pathways for ester hydrolysis.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., GROMACS/AMBER).

Validate models against experimental kinetic data and report convergence criteria (e.g., RMSD < 2 Å) .

Q. How can researchers design experiments to isolate the mechanistic role of this compound in catalytic processes?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled derivatives to track bond cleavage via NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of H vs. H-labeled compounds.

- In Situ Spectroscopy : Use Raman or FTIR to detect transient intermediates.

Control for solvent polarity and counterion effects, and report confidence intervals for rate constants .

Q. What strategies mitigate method biases when correlating this compound’s structural features with its bioactivity?

- Methodological Answer :

- Procedural Controls : Randomize sample preparation order and blind analysts to treatment groups.

- Statistical Remedies : Apply Harman’s single-factor test to assess common method variance.

- Triangulation : Cross-validate bioassay results with computational docking studies (e.g., AutoDock Vina).

Report effect sizes and partial η² values to distinguish biological activity from experimental noise .

Data Management and Reporting

Q. What criteria should guide the inclusion of this compound data in meta-analyses or systematic reviews?

- Methodological Answer : Use PRISMA guidelines to screen studies:

- Inclusion : Peer-reviewed studies with raw data accessible via repositories (e.g., Zenodo, Figshare).

- Exclusion : Studies lacking purity validation or using non-standardized assays.

Perform sensitivity analyses to assess outlier impact and report funnel plots to detect publication bias .

Q. How can researchers ensure ethical reproducibility when sharing datasets on this compound?

- Methodological Answer : Adhere to FAIR principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.